![molecular formula C21H14ClN5O2S B2510187 N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866810-64-2](/img/structure/B2510187.png)
N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It has a molecular weight of 435.89 .
Synthesis Analysis
A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Molecular Structure Analysis
The molecular formula of “this compound” is C21H14ClN5O2S . The average mass is 449.913 Da and the monoisotopic mass is 449.071320 Da .Wissenschaftliche Forschungsanwendungen
Antihistaminic and Antimicrobial Applications
Antihistaminic Activity
Research indicates that derivatives of [1,2,4]triazoloquinazoline exhibit significant antihistaminic activity. For example, compounds with the triazoloquinazoline structure have been synthesized and tested for in vivo H(1)-antihistaminic activity, showing promising results in protecting animals from histamine-induced bronchospasm. Compound 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-one emerged as notably active, demonstrating comparable efficacy to chlorpheniramine maleate but with markedly reduced sedative effects (Alagarsamy et al., 2008).
Antimicrobial Activities
New derivatives of [1,2,4]triazole have been synthesized and assessed for their antimicrobial properties. Some compounds showed good or moderate activities against a variety of test microorganisms. This research highlights the potential of triazoloquinazoline derivatives as antimicrobial agents, with certain structures demonstrating promising efficacy (Bektaş et al., 2007).
Serotonin Receptor Antagonism and Adenosine Receptor Antagonism
Serotonin 5-HT6 Receptor Antagonists
Some phenylsulfonyl derivatives, closely related in structure, have shown high binding affinity and selectivity as 5-HT6 receptor antagonists. This suggests potential applications in treating neurological disorders, given the role of 5-HT6 receptors in cognitive processes (Ivachtchenko et al., 2010).
Adenosine Receptor Antagonists
Triazoloquinazoline derivatives have been identified as potent adenosine receptor (AR) antagonists, offering a new approach to modulate adenosine receptors, which are implicated in various physiological processes. These compounds include both selective antagonists for specific AR subtypes and multitarget antagonists, suggesting their utility in a broad range of therapeutic applications (Burbiel et al., 2016).
Nematicidal and Anticancer Activity
Nematicidal and Antimicrobial Agents
A class of triazolo[4,3-c]quinazolinylthiazolidinones demonstrated significant antimicrobial and nematicidal properties. These findings suggest the potential of these compounds in agricultural applications to protect crops from pests and diseases (Reddy et al., 2016).
Anticancer Activity
1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine derivatives have been studied for their anticancer activity, showing promising results against human neuroblastoma and colon carcinoma cell lines. This research underscores the potential therapeutic applications of triazoloquinazoline derivatives in oncology (Reddy et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-N-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2S/c22-14-10-12-15(13-11-14)23-19-17-8-4-5-9-18(17)27-20(24-19)21(25-26-27)30(28,29)16-6-2-1-3-7-16/h1-13H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOQDFPZFBOPDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
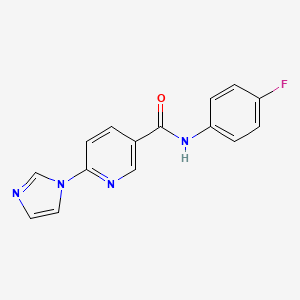
![2-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)propanoic acid](/img/structure/B2510106.png)
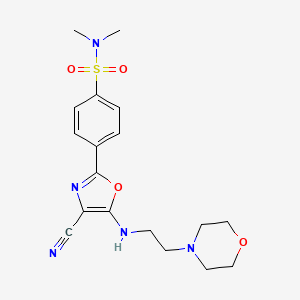
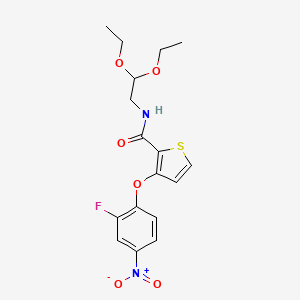
![6-benzyl-3-(3,5-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2510111.png)
![3-(3,4-Dimethoxyphenyl)-5-{1-[(3-fluorophenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2510112.png)
![7-methyl-3-(4-(pyridin-3-ylmethyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2510113.png)
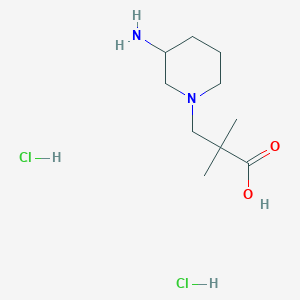

![4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2510116.png)
![3-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2510120.png)
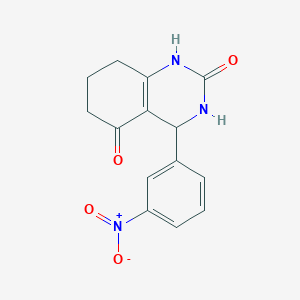
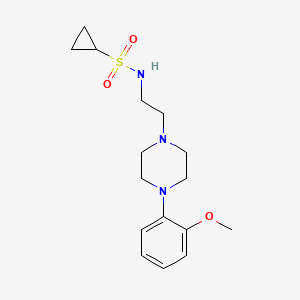
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2510125.png)
